dl-homocysteine thiolactone-3,3,4,4-d4 hcl
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Overview
Description
dl-homocysteine thiolactone-3,3,4,4-d4 hcl is a cyclic amino acid derivative that exhibits root-growth inhibitory activity. It is a deuterated form of DL-Homocysteine Thiolactone Hydrochloride, which is used in various scientific research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dl-homocysteine thiolactone-3,3,4,4-d4 hcl involves the deuteration of DL-Homocysteine Thiolactone Hydrochloride. The process typically includes the following steps:
Cyclization: Formation of the thiolactone ring structure.
Hydrochloride Formation: Conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other deuterated compounds. These methods often involve large-scale deuteration processes followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
dl-homocysteine thiolactone-3,3,4,4-d4 hcl undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiolactone ring.
Substitution: Nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiolactone derivatives.
Substitution: Substituted thiolactone compounds
Scientific Research Applications
dl-homocysteine thiolactone-3,3,4,4-d4 hcl is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of other compounds.
Biology: Studying the effects of deuteration on biological systems.
Medicine: Investigating its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
dl-homocysteine thiolactone-3,3,4,4-d4 hcl exerts its effects through the following mechanisms:
Inhibition of Root Growth: It inhibits root growth in plants by interfering with cellular processes.
Interaction with Enzymes: It interacts with various enzymes, affecting their activity.
Deuterium Effects: The presence of deuterium atoms can alter the compound’s behavior in biological systems
Comparison with Similar Compounds
Similar Compounds
DL-Homocysteine Thiolactone Hydrochloride: The non-deuterated form.
L-Homocysteine Thiolactone Hydrochloride: The L-isomer of the compound.
DL-N-Acetylhomocysteine Thiolactone: An acetylated derivative.
Uniqueness
dl-homocysteine thiolactone-3,3,4,4-d4 hcl is unique due to its deuterium content, which can provide insights into the effects of deuteration on chemical and biological properties. This makes it valuable for research in various fields .
Properties
IUPAC Name |
3,4-dideuterio-3-(dideuterioamino)thiolan-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/i1D,3D;/hD2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGSUBKDDEALH-LEUDZYMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1CSC(=O)C1([2H])N([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.